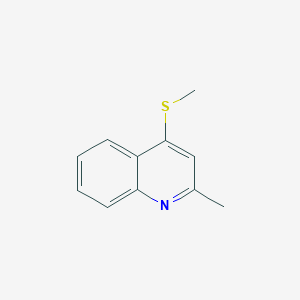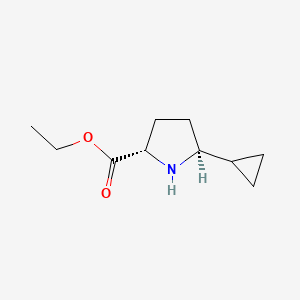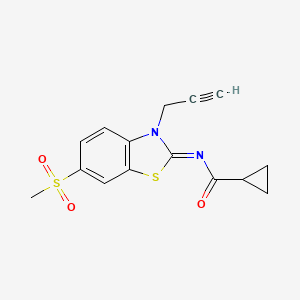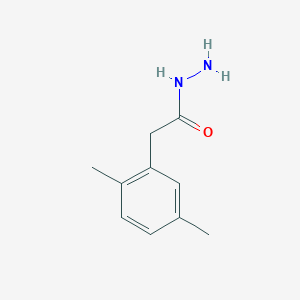
1-(5-bromo-1H-indol-2-yl)-2-chloroethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-bromo-1H-indol-2-yl)-2-chloroethan-1-one is a chemical compound with the molecular formula C10H8BrNO . It is also known as 5-Bromoindole-2-carbaldehyde. The compound has a molecular weight of 238.08 g/mol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8BrNO/c1-6(13)10-5-7-4-8(11)2-3-9(7)12-10/h2-5,12H,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a crystalline compound with a melting point of 219-220°C . It is stable up to 290°C with two-step degradation . The compound is stored at room temperature and is available in powder form .Scientific Research Applications
Synthesis and Characterization
Research into the synthesis and characterization of compounds closely related to 1-(5-bromo-1H-indol-2-yl)-2-chloroethan-1-one involves detailed investigations into their chemical structures and properties. For instance, studies on the preparation of haloindoles and dihaloindoles highlight efficient synthetic routes using halogenating agents, offering pathways that could be relevant for synthesizing compounds like this compound (Jianwei Yan, Ni Tianjun, Fu‐Lin Yan, 2015).
Applications in Material Science
Compounds with similar structures have been explored for their potential applications in material science, including their use in forming complex molecular structures with specific properties. Research into the surface structure of bromo-chloroethane molecules on copper surfaces provides insights into how similar compounds might interact with metal surfaces, potentially informing the development of new materials or catalytic processes (M. Kadodwala, A. A. Davis, G. Scragg, et al., 1997).
Antimicrobial Activity
Another avenue of research involves the exploration of indole derivatives for their biological activities. Studies on the synthesis of indole-based compounds and their evaluation for antimicrobial properties suggest potential applications in developing new therapeutic agents. For example, the antimicrobial activity of ethoxyindol-3-ylidene derivatives against various bacterial and fungal strains indicates the broader potential of indole derivatives in biomedical research (D. Ashok, A. Ganesh, B. Lakshmi, S. Ravi, 2015).
Safety and Hazards
properties
IUPAC Name |
1-(5-bromo-1H-indol-2-yl)-2-chloroethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO/c11-7-1-2-8-6(3-7)4-9(13-8)10(14)5-12/h1-4,13H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQWLJYJLIAILR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(N2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,3-dimethylphenyl)-2-(7-ethyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2844505.png)
![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2844507.png)


![N-[(2-fluorophenyl)methyl]-6-methoxyquinoline-4-carboxamide](/img/structure/B2844512.png)
![N-[(1S)-1-cyanoethyl]-3,3-difluorocyclohexane-1-carboxamide](/img/structure/B2844513.png)


![Methyl 2-((6-ethoxybenzo[d]thiazol-2-yl)(pyridin-3-ylmethyl)carbamoyl)benzoate](/img/structure/B2844516.png)



![2-Chloro-N-[2-methyl-1-(1,2,4-oxadiazol-3-yl)propyl]acetamide](/img/structure/B2844525.png)